molecular formula C14H14 B11957451 Bitropenyl CAS No. 39473-62-6

Bitropenyl

Cat. No.: B11957451
CAS No.: 39473-62-6
M. Wt: 182.26 g/mol
InChI Key: DMVKBMNNLFFZBY-UHFFFAOYSA-N
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Description

Bitropenyl is an organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. It consists of two benzene rings connected by a single bond, making it a member of the biphenyl family. This compound is known for its stability and versatility, which makes it a valuable component in numerous chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bitropenyl can be synthesized through several methods, with the most common being the Wurtz-Fittig reaction. This involves the coupling of bromobenzene with sodium in the presence of dry ether. Another method is the Ullmann reaction, which uses copper as a catalyst to couple two aryl halides. Both methods require specific reaction conditions, such as anhydrous environments and controlled temperatures, to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The Ullmann reaction is particularly favored due to its scalability and cost-effectiveness. Additionally, advancements in catalytic processes have allowed for more environmentally friendly production methods, reducing the need for hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Bitropenyl undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bitropenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bitropenyl involves its interaction with various molecular targets, primarily through its ability to undergo electrophilic substitution reactions. This allows it to form stable complexes with enzymes and other proteins, influencing their activity and function. The pathways involved often include the formation of reactive intermediates that can further react with other molecules, leading to a cascade of biochemical events .

Comparison with Similar Compounds

Bitropenyl is often compared with other biphenyl derivatives such as:

This compound stands out due to its balanced reactivity and stability, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

39473-62-6

Molecular Formula

C14H14

Molecular Weight

182.26 g/mol

IUPAC Name

7-cyclohepta-2,4,6-trien-1-ylcyclohepta-1,3,5-triene

InChI

InChI=1S/C14H14/c1-2-6-10-13(9-5-1)14-11-7-3-4-8-12-14/h1-14H

InChI Key

DMVKBMNNLFFZBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC(C=C1)C2C=CC=CC=C2

Origin of Product

United States

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